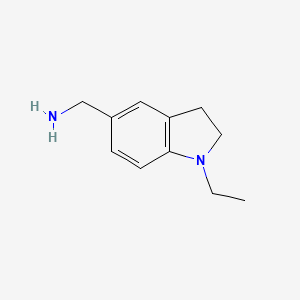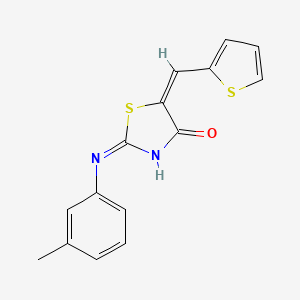
(E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one, also known as TAT-1, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. TAT-1 belongs to the class of thiazole derivatives and has a molecular weight of 342.45 g/mol.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one involves the condensation of 2-amino-4-(m-tolylamino)thiazole with thiophene-2-carbaldehyde in the presence of a base to form the desired product.
Starting Materials
2-amino-4-(m-tolylamino)thiazole, thiophene-2-carbaldehyde, base (e.g. sodium hydroxide)
Reaction
Dissolve 2-amino-4-(m-tolylamino)thiazole and thiophene-2-carbaldehyde in a suitable solvent (e.g. ethanol)., Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours., Heat the reaction mixture to reflux for several hours to complete the condensation reaction., Cool the reaction mixture and filter the resulting solid product., Wash the solid product with a suitable solvent (e.g. ethanol) and dry under vacuum to obtain the desired product, (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one.
Mécanisme D'action
The exact mechanism of action of (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. For example, (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one can increase the levels of acetylcholine in the brain, leading to improved cognitive function. (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell proliferation and apoptosis.
Effets Biochimiques Et Physiologiques
(E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one has been reported to induce apoptosis in cancer cells and to inhibit the replication of viruses and fungi. In biochemistry, (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one has been used to study protein-protein interactions and to investigate the role of specific proteins in various cellular processes. In materials science, (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and metal-organic frameworks.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one is also relatively inexpensive compared to other small molecules with similar properties. However, (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and by conducting toxicity studies to determine the safe concentration range for (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one.
Orientations Futures
There are several future directions for the research on (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one. One direction is to investigate the potential applications of (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to explore the use of (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to elucidate the exact mechanism of action of (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one and to identify its specific targets in various cellular processes.
Applications De Recherche Scientifique
(E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one has been shown to exhibit anticancer, antiviral, and antifungal activities. (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one has also been reported to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases. In biochemistry, (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one has been used as a probe to study protein-protein interactions and to investigate the role of specific proteins in various cellular processes. In materials science, (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and metal-organic frameworks.
Propriétés
IUPAC Name |
(5E)-2-(3-methylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-10-4-2-5-11(8-10)16-15-17-14(18)13(20-15)9-12-6-3-7-19-12/h2-9H,1H3,(H,16,17,18)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCBLVGRDSUBDR-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC=CS3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC=CS3)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2432834.png)
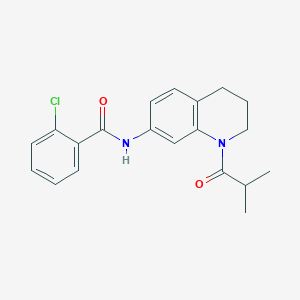
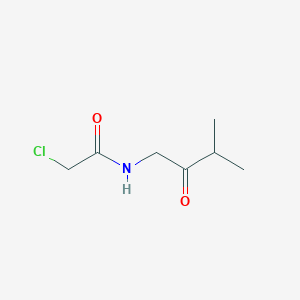
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2432838.png)
![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2432839.png)
![9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B2432840.png)
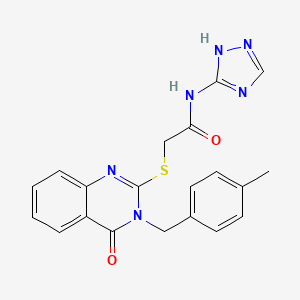
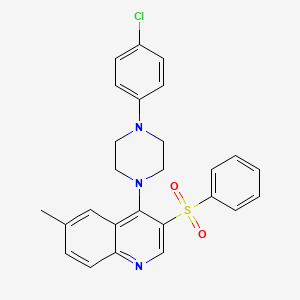
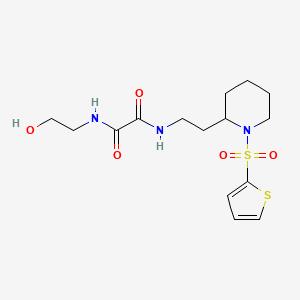
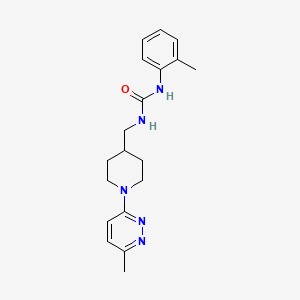
![N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2432850.png)
![(Z)-N'-(thiophen-2-ylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2432851.png)
![(E)-ethyl 5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2432852.png)
